Capnine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biosynthetic Pathway of Capnine

The biosynthesis of capnine involves a three-step pathway with dedicated enzymes, as recently characterized [1].

Diagram of the this compound biosynthetic pathway, highlighting the key substrates, enzymes, and products.

Proposed Mechanism of Immune Evasion

A key proposed biological function of this compound, beyond its role in bacterial motility, is the modulation of the human host's immune response. Molecular modeling studies suggest that this compound can act as a potent antagonist of the Vitamin D Receptor (VDR) [2].

The VDR is a nuclear receptor responsible for transcribing genes for antimicrobial peptides (AMPs), such as LL-37 and certain defensins, which are crucial for innate immunity [2]. By binding to the VDR's ligand pocket with high affinity (in the nanomolar range), this compound is hypothesized to block the transcription of these AMPs [2]. This would allow bacterial pathogens to persist within human phagocytes (e.g., monocytes, macrophages) by disarming a critical host defense mechanism [2].

Proposed mechanism of immune evasion where this compound binds to and inhibits the Vitamin D Receptor (VDR), blocking antimicrobial peptide production [2].

Techniques for Studying this compound

For researchers aiming to study this compound, the following table outlines key experimental approaches derived from the literature.

| Experimental Objective | Suggested Methodologies & Key Details |

|---|---|

| Identify Biosynthetic Enzymes | Gene Homology Search: Identify capA, capB, capC homologs in Bacteroidetes genomes [1]. |

| Characterize Enzyme Function (in vitro) | Cysteate Synthase (CapA) Assay: Monitor cysteate formation from O-phospho-L-serine and sulfite [1]. Acyltransferase (CapB) Assay: Measure dehydrothis compound formation from cysteate and 13-methyl-myristoyl-CoA [1]. Reductase (CapC) Assay: Track NAD(P)H consumption to confirm reduction of dehydrothis compound to this compound [1]. | | Study Host-Pathogen Interaction | Molecular Modeling & Docking: Use software (e.g., AutoDock) to simulate this compound binding to human VDR [2]. Cell-Based Reporter Assays: Transfert cells with a VDR-responsive luciferase reporter construct; measure transcriptional activity after exposure to purified this compound or bacterial supernatant [2]. qPCR/ELISA: Quantify expression and secretion of AMPs (e.g., LL-37) in human immune cells infected with wild-type vs. cap-mutant bacteria [2]. |

Research Relevance and Therapeutic Implications

This compound's biological activities connect it to several important research and potential therapeutic contexts:

- Bacterial Pathogenesis: Its role in gliding motility and potential for immune suppression makes it a virulence factor of interest in pathogenic Bacteroidetes, including members of the human oral and gut microbiome [1] [2].

- Chronic Inflammatory Disease: The VDR antagonism mechanism has been proposed as a model to explain the persistence of difficult-to-culture bacteria in chronic idiopathic diseases like Crohn's disease and rheumatoid arthritis [2].

- Drug Discovery: The this compound biosynthetic pathway offers potential targets (CapA, CapB, CapC) for developing novel anti-infective therapies [1]. Concurrently, disrupting this compound's VDR antagonism could be a strategy to boost innate immunity against persistent bacterial infections [2].

References

Comprehensive Technical Guide: Capnine's Role in Bacterial Membranes and Biosynthetic Pathways

Introduction to Sulfonolipids and Capnine

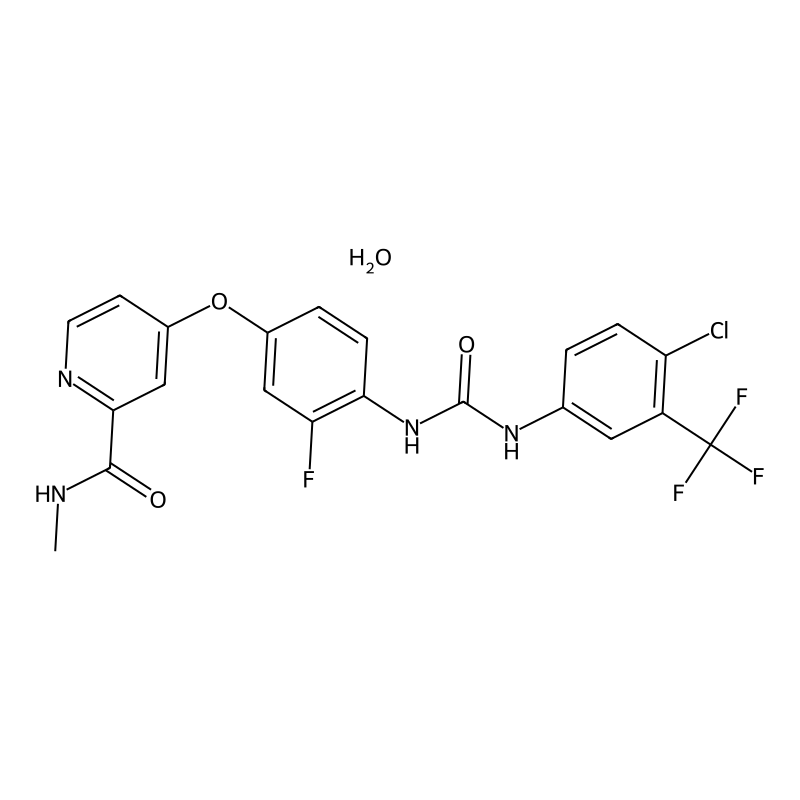

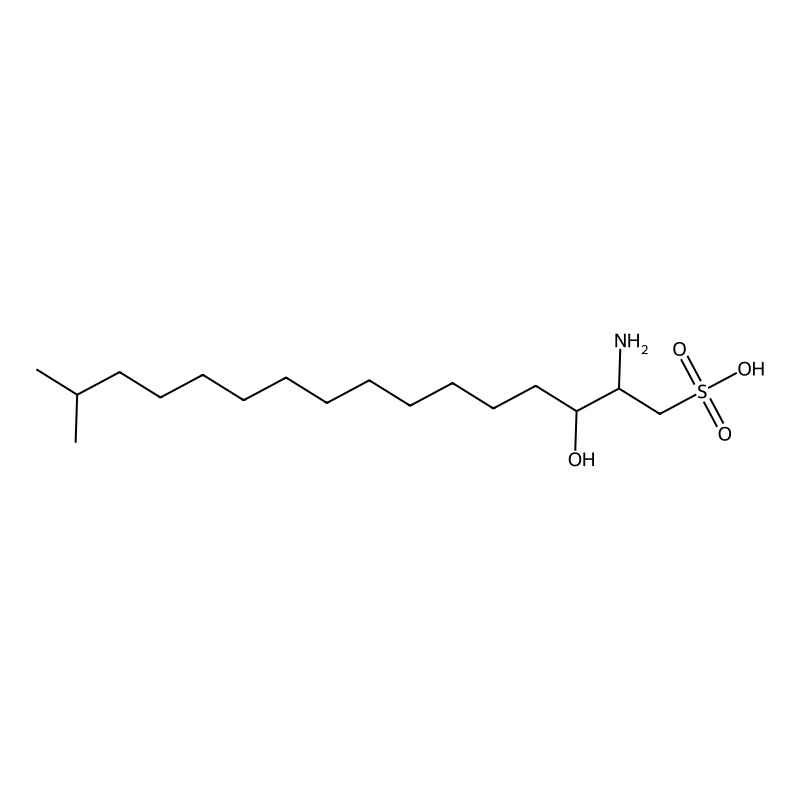

Sulfonolipids represent a specialized class of membrane lipids primarily found in bacteria within the phylum Bacteroidetes, with This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) serving as the fundamental structural backbone for these membrane components. These sulfonated lipids are structurally analogous to the sphingolipids prevalent in eukaryotic membranes but are distinguished by the presence of a sulfonate group in place of the hydroxyl group found in sphingosine. This compound and its derivatives, known collectively as capnoids (N-fatty acylated this compound derivatives), are predominantly located in the outer membrane of gliding bacteria within the Bacteroidetes phylum, where they play essential roles in bacterial motility, membrane structure, and potentially in host-pathogen interactions [1] [2].

The discovery and characterization of this compound's biosynthetic pathway represents a significant advancement in bacterial lipid metabolism, revealing evolutionary parallels and divergences between bacterial and eukaryotic lipid synthesis. Recent research has identified the complete biosynthetic pathway for this compound, demonstrating that this sulfonolipid is synthesized through a three-step enzymatic process involving enzymes designated CapA, CapB, and CapC [1]. This pathway is distributed across a wide range of Bacteroidetes bacteria, including environmental species, established pathogens, and commensal bacteria inhabiting the human oral cavity and intestinal microbiome, suggesting that sulfonolipid production represents a fundamental metabolic capability across this bacterial phylum [2].

Table: Fundamental Characteristics of this compound and Sulfonolipids

| Characteristic | Description |

|---|---|

| Chemical Name | 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate |

| Class | Sulfonolipids |

| Structural Backbone | This compound |

| Derivatives | Capnoids (N-fatty acylated this compound derivatives) |

| Primary Location | Outer membrane of gliding bacteria in phylum Bacteroidetes |

| Structural Similarity | Analogous to eukaryotic sphingolipids |

| Biological Function | Bacterial gliding motility, membrane structure, potential immune modulation |

This compound Biosynthesis Pathway

The biosynthesis of this compound follows a three-enzyme pathway that converts basic metabolic precursors into the mature sulfonolipid. This pathway has been comprehensively characterized through biochemical studies of the enzymes isolated from Capnocytophaga ochracea, a pathogenic gliding bacterium, and Ornithobacterium rhinotracheale, an avian pathogen [1]. The pathway initiates with the formation of the sulfonate head group, proceeds through fatty acyl chain conjugation, and concludes with a reductive step that produces the mature this compound molecule ready for incorporation into bacterial membranes or further modification into various capnoids.

The this compound biosynthetic pathway demonstrates both structural parallels and evolutionary distinctions when compared to eukaryotic sphingolipid biosynthesis. While the overall logic of assembling a long-chain base bearing an amine group, a hydroxyl group, and a polar head group is conserved between bacterial sulfonolipids and eukaryotic sphingolipids, the bacterial pathway incorporates unique features, including the utilization of sulfite as a sulfur donor and the employment of enzymes that are evolutionarily distinct from their eukaryotic counterparts despite potential functional similarities [1]. This combination of conserved logic and distinct molecular machinery makes the this compound pathway an attractive target for the development of selective antibacterial agents that would not interfere with host sphingolipid metabolism.

Visual Overview of this compound Biosynthesis

The following diagram illustrates the sequential three-step enzymatic pathway of this compound biosynthesis, highlighting substrate conversion and enzyme involvement at each stage:

Visual representation of the this compound biosynthetic pathway demonstrating the sequential action of CapA, CapB, and CapC enzymes in converting basic precursors to mature this compound.

Enzymatic Components and Reactions

Table: Enzymatic Components of the this compound Biosynthetic Pathway

| Enzyme | Reaction Catalyzed | Substrates | Products | Sources |

|---|---|---|---|---|

| CapA (Cysteate synthase) | Sulfonate group transfer | O-phospho-L-serine + sulfite | Cysteate + phosphate | Capnocytophaga ochracea |

| CapB (Cysteate-C-fatty acyltransferase) | Acyl transfer and condensation | Cysteate + 13-methyl-myristoyl-CoA | Dehydrothis compound + CoA | Capnocytophaga ochracea |

| CapC (Dehydrothis compound reductase) | NAD(P)H-dependent reduction | Dehydrothis compound + NAD(P)H | This compound + NAD(P)+ | Ornithobacterium rhinotracheale |

The CapA enzyme represents a particularly interesting evolutionary case study, as it is closely related to cystathionine-β-synthase but distantly related to the archaeal cysteate synthase, suggesting potential horizontal gene transfer events or convergent evolution in the development of sulfonate incorporation mechanisms in different microbial domains [1]. This enzyme relationship underscores the metabolic innovation that has occurred in Bacteroidetes bacteria to accommodate sulfonolipid production, potentially contributing to their ecological success in diverse environments, including host-associated niches.

Experimental Characterization Methodologies

Enzyme Assay Protocols

Cysteate Synthase (CapA) Activity Assay: The enzymatic activity of CapA is determined by monitoring the formation of cysteate from O-phospho-L-serine and sulfite. The standard reaction mixture contains 50 mM HEPES buffer (pH 7.5), 1 mM O-phospho-L-serine, 5 mM sodium sulfite, 0.1 mM pyridoxal phosphate, and purified CapA enzyme in a total volume of 100 μL. The reaction is incubated at 37°C for 30 minutes and terminated by the addition of 10 μL of 20% (v/v) trichloroacetic acid. Reaction products are analyzed by high-performance liquid chromatography (HPLC) using a cation-exchange column with UV detection at 215 nm, or alternatively by tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity [1].

Cysteate-Fatty Acyltransferase (CapB) Activity Assay: CapB activity is measured through the detection of dehydrothis compound formation from cysteate and 13-methyl-myristoyl-CoA. The assay mixture consists of 50 mM Tris-HCl buffer (pH 8.0), 0.5 mM cysteate, 0.2 mM 13-methyl-myristoyl-CoA, 5 mM MgCl₂, and purified CapB enzyme in a total volume of 100 μL. After incubation at 37°C for 45 minutes, the reaction is stopped with 100 μL of ice-cold methanol. The formation of dehydrothis compound is quantified using reversed-phase HPLC with fluorescence detection following pre-column derivatization with o-phthalaldehyde, or directly through LC-MS/MS with multiple reaction monitoring for enhanced specificity [1].

Dehydrothis compound Reductase (CapC) Activity Assay: CapC catalytic function is assessed by monitoring the NAD(P)H-dependent reduction of dehydrothis compound to this compound. The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 0.1 mM dehydrothis compound, 0.2 mM NADPH or NADH, and purified CapC enzyme in a final volume of 200 μL. The decrease in absorbance at 340 nm is continuously monitored for 20 minutes using a spectrophotometer to track NAD(P)H oxidation. Alternatively, reaction products can be analyzed by LC-MS to confirm the conversion of dehydrothis compound to this compound [1].

Molecular Modeling and Bioinformatics Approaches

Molecular Dynamics Simulations: The interaction between this compound and potential biological targets has been investigated through computational modeling approaches. For the Vitamin D Receptor (VDR) studies, researchers employed static molecular modeling primarily using AutoDock software to screen potential interactions between this compound and the ligand binding pocket of the VDR. Following initial docking studies, Molecular Dynamics simulations of the human VDR in complex with this compound were performed to confirm complex stability and predict functional consequences of the interaction [3]. These simulations demonstrated that this compound remains stable in the VDR ligand binding pocket and functions as a strong transcriptional antagonist, potentially explaining one mechanism by which this compound-producing bacteria might interfere with host immune responses [3].

Homology Analysis and Bioinformatics: The distribution of this compound biosynthetic capability across bacterial taxa was determined through comprehensive homology analysis of CapA, CapB, and CapC sequences against bacterial genome databases. Close homologs of these enzymes were identified in numerous Bacteroidetes bacteria, including environmental species, established pathogens, and commensals inhabiting the human microbiome [1] [2]. These bioinformatic approaches revealed that the CapA enzyme shares significant sequence similarity with cystathionine-β-synthase but is distantly related to archaeal cysteate synthases, providing insights into the evolutionary origins of the sulfonolipid biosynthetic pathway [1].

Biological Significance and Research Implications

Role in Bacterial Physiology and Pathogenesis

This compound and its derivatives play fundamental roles in the biology and ecology of Bacteroidetes bacteria. These sulfonolipids are essential components of the bacterial outer membrane where they contribute to membrane integrity, fluidity, and potentially to the specific functions associated with gliding motility [1] [2]. This unique form of bacterial movement enables colonization of diverse surfaces and environments, providing competitive advantages in both free-living and host-associated contexts. The presence of this compound in pathogenic species suggests potential contributions to virulence mechanisms, though the exact nature of these contributions requires further elucidation.

Research suggests that this compound may function as a virulence factor through its potential interaction with host signaling systems. Molecular modeling studies indicate that this compound can bind with nanomolar affinity to the ligand binding pocket of the Vitamin D Receptor (VDR), a nuclear receptor that plays a central role in innate immune regulation [3]. Simulation studies demonstrate that this compound remains stable in the VDR ligand binding pocket and functions as a potent transcriptional antagonist [3]. Since the VDR regulates transcription of antimicrobial peptides such as LL-37 and beta-defensins [3], this compound-mediated VDR antagonism could potentially disable a crucial arm of the host immune response, allowing bacterial persistence within phagocytes and other immune cells. This mechanism would represent an evolutionary adaptation for evading host immunity, similar to strategies employed by other persistent pathogens such as Borrelia burgdorferi and Mycobacterium tuberculosis, which have also been shown to downregulate VDR expression [4].

Therapeutic Implications and Future Directions

The characterization of the this compound biosynthetic pathway opens promising avenues for therapeutic intervention against pathogenic Bacteroidetes bacteria. The enzymes CapA, CapB, and CapC represent potential targets for novel selective antibacterial agents that would specifically disrupt sulfonolipid biosynthesis in target pathogens without affecting host lipid metabolism. This selectivity potential is particularly valuable given the escalating crisis of antimicrobial resistance (AMR), which the World Health Organization identifies as one of the top 10 global health threats [5]. With the antibacterial clinical pipeline decreasing from 97 agents in 2023 to only 90 in 2025, and with only 5 of these demonstrating effectiveness against WHO "critical" priority bacteria [6], novel approaches to antibacterial discovery are urgently needed.

Future research directions should include high-throughput screening for inhibitors of the this compound biosynthetic enzymes, structural biology approaches to determine atomic-resolution structures of these enzymes to facilitate structure-based drug design, and in vivo validation of this compound's proposed immunomodulatory functions through controlled infection models. Additionally, further investigation is needed to explore the potential relationship between this compound production and antibiotic tolerance in biofilm communities, as membrane composition alterations frequently contribute to reduced antibiotic penetration and persistence of chronic infections. The development of agents targeting this compound biosynthesis or function could potentially complement existing antibiotic approaches and help address the growing threat of multidrug-resistant bacterial infections [7].

Conclusion

This compound and its derivative sulfonolipids represent fascinating membrane components with significant implications for bacterial physiology, host-pathogen interactions, and potential therapeutic development. The complete elucidation of its biosynthetic pathway—involving the sequential actions of CapA, CapB, and CapC enzymes—provides a foundation for understanding sulfonolipid production in diverse Bacteroidetes bacteria, including important human pathogens and commensals. Experimental characterization of these enzymes through well-established biochemical assays, coupled with computational approaches to understand this compound's potential interactions with host signaling systems, offers a comprehensive framework for continued investigation.

References

- 1. Identification and Characterization of the Biosynthetic Pathway of the... [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of the Biosynthetic Pathway of the... [experts.illinois.edu]

- 3. Poster - Bacterial blocks transcription of human antimicrobial... This compound [mpkb.org]

- 4. Blocking the VDR - GcMAF.se [gcmaf.se]

- 5. New target for antibiotics promises treatment for multi- drug resistant... [phys.org]

- 6. WHO releases new reports on new tests and treatments in... [who.int]

- 7. Researchers develop molecules for a new class of antibiotics that can... [news.ucsb.edu]

The Core Sulfonolipid Biosynthetic Pathway

Sulfonolipids, such as capnine and its N-acylated derivatives (capnoids), are sulfur-containing lipids found primarily in the outer membrane of bacteria from the phylum Bacteroidetes [1]. They are structural and functional analogs of mammalian sphingolipids.

The biosynthesis involves three key enzymes that sequentially construct the sulfonolipid backbone. The table below summarizes the core pathway.

| Enzyme | Reaction Catalyzed | Input Substrates | Output Product |

|---|---|---|---|

| Cysteate Synthase (CapA) [1] | Sulfite addition | O-phospho-L-serine + sulfite [1] | Cysteate (3-sulfo-alanine) [1] |

| Cysteate Fatty Acyltransferase (CapB/SulA) [1] [2] | Condensation & decarboxylation | Cysteate + Acyl-ACP (e.g., 13-methyl-myristoyl-CoA) [1] [2] | 3-Ketothis compound (a dehydrothis compound intermediate) [1] [2] |

| Dehydrothis compound Reductase (CapC) [1] | NAD(P)H-dependent reduction | 3-Ketothis compound/dehydrothis compound [1] | This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) [1] |

The following diagram visualizes this core biosynthetic pathway and its connection to sphingolipid synthesis, highlighting the analogous enzymes and structures.

Diagram 1. The core sulfonolipid biosynthetic pathway in Bacteroidetes, highlighting its parallelism with sphingolipid synthesis.

A key structural feature is the use of cysteate (a sulfonate-containing amino acid) as a precursor instead of serine, which is used in sphingolipid synthesis. The enzyme CapB (also known as SulA) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the first committed step, analogous to serine palmitoyltransferase (SPT) in sphingolipid biosynthesis [2]. Its crystal structure has been resolved, revealing a critical lysine residue (Lys281) that walls off the active site, a key difference from SPT that ensures substrate specificity for cysteate over serine [2].

Key Experimental Protocols for Pathway Characterization

The following experimental methodologies are central to elucidating and validating the sulfonolipid biosynthetic pathway.

| Method | Key Application in Sulfonolipid Research | Technical Highlights |

|---|

| Enzyme Biochemistry [1] [2] | Characterize kinetics & substrate specificity of CapA, CapB/SulA, CapC. | - Recombinant protein expression (e.g., in E. coli) [2].

- Spectrophotometric assays (e.g., tracking PLP cofactor spectral shifts for SulA) [2].

- Use of acyl-ACP vs. acyl-CoA donors to determine native substrate [2]. | | Structural Biology (X-ray Crystallography) [2] | Determine 3D atomic structure of enzymes (e.g., SulA). | - Protein purification & crystallization [2].

- Structure solution (e.g., PDB ID: 7U7H for SulA) reveals active site architecture and mechanistic insights, such as PLP binding and the role of specific residues like Lys281 [2]. | | Metabolomics & Natural Products Isolation [3] | Isolate and structurally elucidate novel sulfonolipids (e.g., RIF-1). | - Large-scale culture & organic extraction (e.g., from 160L of bacterial culture) [3].

- Bioassay-guided fractionation using a relevant biological readout (e.g., rosette colony induction in S. rosetta) [3].

- Structural elucidation via High-Resolution Mass Spectrometry (HR-MS) and multi-dimensional NMR (e.g., COSY, HMBC, TOCSY) [3]. |

Functional Role and TLR4 Signaling Mechanism

Beyond their structural role, sulfonolipids are potent immunomodulators. A 2024 study used a biosynthetic enzyme-guided disease correlation approach, analyzing metagenomic data from the Inflammatory Bowel Disease Multi'omics Database (IBDMDB) [4]. This revealed a significant decrease in the abundance of sulfonolipid biosynthetic genes and enzymes in IBD patients compared to healthy individuals [4]. Targeted metabolomics confirmed that sulfonolipid abundance is significantly lower in both IBD patient samples and mouse models of the disease [4].

The molecular mechanism involves Toll-like Receptor 4 (TLR4). Representative sulfonolipids like Sulfobacin A and B act as direct antagonists of TLR4 signaling [4]. They bind to the TLR4 accessory protein MD-2, which is the same co-receptor used by the pro-inflammatory bacterial molecule LPS [4]. By occupying MD-2, sulfonolipids prevent LPS from binding, thereby suppressing LPS-induced inflammation and macrophage M1 polarization [4]. This protective mechanism is summarized in the diagram below.

Diagram 2. Proposed molecular mechanism of sulfonolipid-mediated suppression of LPS-induced TLR4 inflammation.

Research Implications and Future Directions

The discovery of sulfonolipids as TLR4 antagonists with a protective role in IBD opens several promising research avenues:

- Therapeutic Potential: Sulfonolipids or their synthetic analogs could be developed as novel anti-inflammatory therapeutics or nutraceuticals for IBD and other conditions involving dysregulated TLR4 signaling [4].

- Microbiome Biomarker: The abundance of sulfonolipid biosynthetic genes in the gut microbiome could serve as a diagnostic or prognostic biomarker for intestinal health and IBD risk [4].

- Evolutionary Biology: The role of a bacterial sulfonolipid (RIF-1) in triggering multicellular development in the closest living relatives of animals (Salpingoeca rosetta) suggests that bacterial metabolites may have played a crucial role in the evolution of animal multicellularity [3].

References

- 1. Identification and Characterization of the Biosynthetic of the... Pathway [pubmed.ncbi.nlm.nih.gov]

- 2. RCSB PDB - 7U7H: Cysteate acyl-ACP transferase from Alistipes... [rcsb.org]

- 3. A bacterial sulfonolipid triggers multicellular development in the... [elifesciences.org]

- 4. enzyme analysis identifies... | Nature Communications Biosynthetic [nature.com]

capnine in Bacteroidetes outer membrane

The Capnine Biosynthetic Pathway

A 2022 study identified and biochemically characterized the core enzymatic pathway for the biosynthesis of the sulfonolipid this compound in bacteria from the phylum Bacteroidetes [1] [2].

The pathway can be summarized in three key enzymatic steps [1] [2]:

| Enzyme | Reaction Catalyzed | Organisms Studied |

|---|---|---|

| CapA (Cysteate synthase) | Condenses O-phospho-L-serine and sulfite to form cysteate [1] [2]. | Capnocytophaga ochracea |

| CapB (Cysteate-fatty acyltransferase) | Catalyzes the formation of dehydrothis compound from cysteate and a fatty acyl-CoA (e.g., 13-methyl-myristoyl-CoA) [1] [2]. | Capnocytophaga ochracea |

| CapC (Dehydrothis compound reductase) | Reduces dehydrothis compound to form the final product, this compound, using NAD(P)H [1] [2]. | Ornithobacterium rhinotracheale |

The following diagram illustrates this pathway and its relationship to the similar sphingolipid biosynthesis pathway:

Diagram 1: The biosynthetic pathway of this compound, highlighting the three key enzymes (CapA, CapB, CapC) and their substrates and products. The pathway is structurally analogous to sphingolipid biosynthesis [1].

Biological Role and Significance

This compound and its N-fatty acylated derivatives (capnoids) are sulfonolipids specifically found in the outer membrane of gliding bacteria within the Bacteroidetes phylum [1] [2].

- Function in Motility: These sulfonolipids have been demonstrated to play a critical role in the unique gliding motility of these bacteria [1] [2].

- Widespread Presence: Homologs of the CapA, CapB, and CapC enzymes are found in a wide range of Bacteroidetes, including environmental bacteria, known pathogens, and commensal bacteria that are part of the human oral and intestinal microbiome. This suggests that the ability to produce this compound and related sulfonolipids is a common feature among many members of this phylum [1] [2].

Research Implications and Next Steps

The elucidation of this pathway provides a direct target for further investigation. Researchers can now look for the presence and expression of the capA, capB, and capC genes in different Bacteroidetes species to better understand the distribution and specific function of sulfonolipids in their physiology and pathogenicity.

To build a more complete document, I suggest you:

- Consult Specialized Databases: Search for the genes

capA,capB, andcapCin genomic databases likeNCBI Geneto find specific sequence information and genomic contexts. - Review Older Foundational Literature: While the 2022 paper defines the pathway, earlier studies on gliding motility or the outer membrane composition of Bacteroidetes (e.g., Flavobacterium, Cytophaga) may provide additional physiological context.

- Explore Related Pathways: Investigating the well-characterized sphingolipid biosynthesis pathway in eukaryotes can offer valuable comparative insights, as the pathways are structurally similar [1].

References

Capnine Biochemistry and Function

Capnine is a sulfonolipid found in the outer membrane of gliding bacteria within the phylum Bacteroidetes and is crucial for their unique gliding motility [1]. Structurally, it is analogous to sphingolipids and serves as the precursor for N-fatty acylated derivatives known as capnoids [1].

The table below summarizes its core characteristics:

| Attribute | Description |

|---|---|

| Chemical Name | 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate [1] |

| Organisms | Gliding bacteria in phylum Bacteroidetes (e.g., Capnocytophaga ochracea, Ornithobacterium rhinotracheale), including environmental, pathogenic, and human microbiome bacteria [1] |

| Biological Role | Component of the outer membrane; essential for gliding motility [1] |

| Structural Analogue | Sphingolipids [1] |

Biosynthetic Pathway of this compound

Research has identified and characterized the core biosynthetic pathway for this compound, which involves three key enzymes [1]:

- CapA (Cysteate synthase): Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite [1].

- CapB (Cysteate-N-fatty acyltransferase): Catalyzes the transfer of a fatty acyl group (e.g., 13-methyl-myristoyl-CoA) to cysteate, forming dehydrothis compound [1].

- CapC (NAD(P)H-dependent dehydrothis compound reductase): Reduces dehydrothis compound to form the final product, This compound [1].

This pathway is outlined in the following diagram:

The diagram illustrates the three-enzyme pathway for this compound biosynthesis, from precursor molecules to the final sulfonolipid.

Research Context and Methodologies

While detailed, step-by-step protocols were not available in the search results, the biochemical characterization of the Cap enzymes provides a methodological framework.

- Enzyme Identification: Homologues of CapA, CapB, and CapC are present in many Bacteroidetes bacteria. Researchers can identify these genes in bacterial genomes through sequence homology searches [1].

- Biochemical Characterization: The function of these enzymes was confirmed through in vitro assays:

- CapA Activity: Measured by monitoring cysteate formation from O-phospho-L-serine and sulfite [1].

- CapB Activity: Assessed by detecting the formation of dehydrothis compound from cysteate and a fatty acyl-CoA (13-methyl-myristoyl-CoA) [1].

- CapC Activity: Determined by monitoring the NAD(P)H-dependent reduction of dehydrothis compound to this compound [1].

Important Note on Naming

Be aware that the term "caprine" typically refers to organisms or compounds related to goats (genus Capra). The search results included studies on "caprine bactenecins," which are antimicrobial peptides from goat leukocytes and are not related to the bacterial sulfonolipid This compound [2]. Please exercise caution to avoid confusion between these distinct entities.

References

Comprehensive Application Notes and Protocols for Analysis of Capnine and Sulfonolipids in Bacterial Membranes

Introduction to Sulfonolipids in Bacterial Membranes

Sulfonolipids, particularly capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) and its N-fatty acylated derivatives (capnoids), represent an important class of membrane lipids primarily found in gliding bacteria within the phylum Bacteroidetes. These structurally unique lipids share structural similarities with sphingolipids in eukaryotic systems and are predominantly localized in the outer membrane of bacteria, where they play crucial roles in bacterial motility, membrane integrity, and host-pathogen interactions. The discovery of the complete biosynthetic pathway for this compound in 2022 has opened new avenues for research into its functional significance and potential applications in combating bacterial infections.

The presence of this compound and capnoids extends beyond environmental isolates to include significant human pathogens such as Capnocytophaga ochracea and Ornithobacterium rhinotracheale, suggesting these sulfonolipids may contribute to virulence mechanisms and immune evasion strategies. Recent studies have highlighted their importance in the unique gliding motility of Bacteroidetes bacteria, a form of surface-associated movement essential for colonization and pathogenesis. Furthermore, the widespread distribution of this compound biosynthesis genes across diverse bacterial species, including those inhabiting the human oral and intestinal microbiome, indicates fundamental physiological roles that warrant comprehensive investigation [1].

For researchers in pharmaceutical development, understanding this compound biosynthesis and function offers promising opportunities for novel antibacterial strategies. The enzymes involved in this compound production represent potential drug targets for combating infections caused by pathogenic Bacteroidetes species. Additionally, the structural uniqueness of sulfonolipids may facilitate the development of specific diagnostic markers for detecting and identifying these bacteria in clinical samples. These application notes provide detailed methodologies for studying this compound biosynthesis, isolation, and functional characterization to support research in microbiology, infectious disease, and drug discovery.

This compound Biosynthesis Pathway

Enzymatic Pathway and Genetic Basis

The biosynthetic pathway for this compound has been elucidated through recent studies of Capnocytophaga ochracea and Ornithobacterium rhinotracheale, revealing three key enzymes that catalyze the sequential production of this sulfonolipid. The pathway initiates with cysteate synthase (CapA), which catalyzes the formation of cysteate from O-phospho-L-serine and sulfite. This represents the sulfonation step that introduces the characteristic sulfonate group into the growing molecule. CapA belongs to the cystathionine-β-synthase family but is evolutionarily distinct from archaeal cysteate synthases, indicating potential structural and functional differences that may be exploited for selective inhibition.

The second step involves cysteate-C-fatty acyltransferase (CapB), which catalyzes the transfer of a fatty acyl group to cysteate, forming dehydrothis compound. Research indicates that CapB specifically utilizes 13-methyl-myristoyl-CoA as the fatty acyl donor in C. ochracea, suggesting substrate specificity that may vary between bacterial species. The final reductive step is mediated by NAD(P)H-dependent dehydrothis compound reductase (CapC), which converts dehydrothis compound to the mature this compound molecule. This three-step pathway represents a streamlined biosynthetic route distinct from yet analogous to eukaryotic sphingolipid biosynthesis [1].

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Reaction Catalyzed | Cofactors/Substrates | Source Organism |

|---|---|---|---|---|

| Cysteate synthase | capA | Formation of cysteate from O-phospho-L-serine and sulfite | O-phospho-L-serine, sulfite | Capnocytophaga ochracea |

| Cysteate-C-fatty acyltransferase | capB | Transfer of fatty acyl group to cysteate | Cysteate, 13-methyl-myristoyl-CoA | Capnocytophaga ochracea |

| Dehydrothis compound reductase | capC | Reduction of dehydrothis compound to this compound | NAD(P)H | Ornithobacterium rhinotracheale |

Pathway Regulation and Conservation

The genetic organization of the this compound biosynthetic cluster appears to be well-conserved across numerous Bacteroidetes species, with close homologs of CapA, CapB, and CapC identified in environmental, pathogenic, and human microbiome-associated bacteria. This widespread conservation suggests an essential physiological role for sulfonolipids in these organisms. Notably, CapA exists as an isozyme of archaeal cysteate synthase, indicating potential evolutionary divergence and functional specialization within different domains of life.

Regulatory mechanisms governing this compound biosynthesis remain an active area of investigation, though preliminary evidence suggests potential coordination with membrane biogenesis and environmental adaptation responses. The availability of sulfite and specific fatty acyl-CoA precursors may represent metabolic control points that influence flux through the pathway. Understanding these regulatory networks is crucial for developing strategies to modulate this compound production in pathogenic bacteria, potentially compromising their membrane integrity or virulence attributes [1].

Extraction and Isolation Protocols

Bacterial Culture and Membrane Preparation

Optimal bacterial growth conditions vary depending on the specific Bacteroidetes species being investigated. For Capnocytophaga ochracea, brain heart infusion (BHI) broth supplemented with hemin and vitamin K1 under anaerobic conditions typically yields robust growth and this compound production. Cultures should be harvested during late-logarithmic phase (typically 16-24 hours) when sulfonolipid production is maximal. Cell pellets are obtained by centrifugation at 10,000 × g for 15 minutes at 4°C and washed twice with phosphate-buffered saline (PBS) to remove residual media components.

Membrane isolation begins with cell disruption using either French press (1,000-1,500 psi for 2-3 passes), sonication (50% duty cycle for 5-10 minutes on ice), or bead beating (3-5 cycles of 30 seconds with 1-minute rest on ice). Unbroken cells and debris are removed by low-speed centrifugation (5,000 × g for 10 minutes at 4°C), and the membrane fraction is subsequently collected by ultracentrifugation at 150,000 × g for 60 minutes at 4°C. The resulting membrane pellet can be resuspended in appropriate buffer for immediate extraction or stored at -80°C under nitrogen atmosphere to prevent lipid oxidation [1].

Sulfonolipid Extraction Techniques

The Folch method provides a reliable approach for this compound extraction, utilizing chloroform:methanol (2:1, v/v) at a ratio of 20:1 (v/w) relative to the membrane pellet weight. After vigorous vortexing and incubation with shaking at room temperature for 1 hour, the mixture is centrifuged at 3,000 × g for 10 minutes to separate phases. The organic phase is carefully collected, and the aqueous phase is re-extracted with fresh chloroform:methanol mixture. Combined organic extracts are evaporated under nitrogen stream and reconstituted in a small volume of chloroform:methanol (2:1) for further purification.

For enhanced recovery of the polar sulfonolipids, a modified Bligh-Dyer extraction may be employed, particularly when dealing with small sample sizes. This method utilizes chloroform:methanol:water (1:2:0.8, v/v/v) for the initial extraction, followed by phase separation through the addition of chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water). The resulting lower chloroform phase contains the lipid constituents, including this compound and capnoids. Extraction efficiency should be monitored using internal standards such as deuterated fatty acids or synthetic sulfonolipid analogs when available [1].

Analytical Methodologies

Separation and Detection Techniques

Thin-layer chromatography (TLC) provides a rapid, cost-effective method for initial screening of sulfonolipid extracts. Silica gel 60 plates with concentration zone are recommended, with development using chloroform:methanol:water (65:25:4, v/v/v) or chloroform:methanol:acetic acid (65:25:10, v/v/v). This compound and capnoids can be visualized using ninhydrin reagent (0.2% in ethanol) for detection of the free amino group, producing purple spots after heating at 100°C for 5-10 minutes. Alternatively, Dittmer-Lester reagent specifically detects phospholipids and sulfonolipids through their phosphate and sulfate moieties.

For more precise separation and quantification, high-performance liquid chromatography (HPLC) coupled with various detection methods offers superior resolution. Normal-phase chromatography using silica columns (e.g., Waters μPorasil, 3.9 × 300 mm) with isocratic elution using chloroform:methanol:ammonium hydroxide (80:19.5:0.5, v/v/v) effectively separates this compound from complex lipid mixtures. Reverse-phase C18 columns (e.g., Phenomenex Luna, 4.6 × 250 mm) with gradient elution from methanol:water (70:30) to methanol:isopropanol (50:50), both containing 5 mM ammonium acetate, can resolve different capnoid species based on their fatty acyl chains. Detection is typically achieved through evaporative light scattering (ELSD) or charged aerosol detection (CAD) for universal lipid detection, or mass spectrometry for specific identification [1].

Structural Characterization Methods

Mass spectrometry represents the most powerful tool for structural characterization of this compound and related sulfonolipids. Electrospray ionization (ESI) in negative ion mode typically produces [M-H]- ions for this compound (theoretical m/z 364.2) and capnoids (m/z varying by fatty acyl composition). Tandem mass spectrometry (MS/MS) with collision-induced dissociation reveals characteristic fragment ions including m/z 282 (loss of SO3), m/z 264 (further loss of H2O), and m/z 80 (SO3-). For capnoids, additional fragments corresponding to the fatty acyl chain help determine acyl composition and branching patterns.

Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural information, particularly for novel or modified sulfonolipids. 1H NMR in deuterated chloroform:methanol (2:1) reveals characteristic signals including a triplet at approximately 0.88 ppm (terminal methyl), a broad singlet at 1.25 ppm (methylene envelope), and multiple signals between 3.0-4.2 ppm (methine and methylene protons adjacent to functional groups). Two-dimensional techniques such as COSY, TOCSY, and HSQC are invaluable for complete signal assignment and verification of the 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate structure. For quantitative applications, HPLC coupled to tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) provides the highest sensitivity and specificity, with detection limits in the low picomole range [1].

Table 2: Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters | Detection Limits | Notes |

|---|---|---|---|---|

| TLC | Initial screening, purity check | Silica gel, chloroform:methanol:water (65:25:4) | ~100 pmol | Ninhydrin visualization |

| HPLC-ELSD | Quantification | Normal-phase silica, chloroform:methanol:NH4OH | ~1 nmol | Universal detection |

| LC-ESI-MS/MS | Structural identification, quantification | C18 column, methanol/water with ammonium acetate | ~10 pmol | MRM for quantification |

| NMR | Complete structural elucidation | 1H, 13C, COSY, HSQC in CDCl3:CD3OD | ~1 μmol | Non-destructive |

Functional Analysis Protocols

Membrane Integration and Localization Studies

Understanding the subcellular localization of this compound and capnoids is essential for elucidating their biological functions. Differential membrane fractionation through sucrose density gradient centrifugation effectively separates inner and outer membrane components. Bacterial membranes are first extracted and applied to a discontinuous sucrose gradient (20%, 35%, 50%, 65% w/v in Tris-HCl buffer, pH 7.5) followed by ultracentrifugation at 150,000 × g for 4-16 hours. Fractions are collected and analyzed for this compound content (by LC-MS/MS) and membrane markers (e.g., NADH oxidase for inner membrane, lipopolysaccharide for outer membrane).

Immunofluorescence microscopy provides visual confirmation of this compound localization when coupled with specific antibodies. Polyclonal antibodies against synthetic this compound analogs can be generated in rabbits using keyhole limpet hemocyanin (KLH) conjugates. For immunofluorescence, bacterial cells are fixed with 4% paraformaldehyde for 30 minutes, permeabilized with 0.1% Triton X-100 for 5 minutes (if internal epitopes are targeted), and incubated with primary anti-capnine antibody (1:100-1:500 dilution) followed by fluorophore-conjugated secondary antibody (1:1000 dilution). Counterstaining with membrane-specific dyes such as FM4-64 or Nile red helps confirm localization patterns [1] [2].

Gliding Motility Assays

The role of this compound in bacterial gliding motility can be assessed through specialized agar plate assays and microscopic tracking. For plate-based assays, bacteria are spotted onto appropriate agar media (e.g., CYE for Flavobacterium species) and incubated until colony spreading is evident (typically 3-7 days). The colony diameter and morphology are documented daily, with this compound-deficient mutants typically showing reduced spreading compared to wild-type strains.

For single-cell tracking, bacteria are inoculated onto agar pads (1.5% agar in appropriate media) and imaged using time-lapse microscopy at 30-second to 5-minute intervals for 2-4 hours. Cell movement is tracked using software such as ImageJ with TrackMate plugin or custom MATLAB scripts, calculating parameters including speed, persistence, and turning frequency. Isogenic mutants with disruptions in this compound biosynthesis genes (capA, capB, or capC) serve as negative controls, while complementation with functional genes should restore motility. These functional assays directly link this compound production to the unique gliding behavior of Bacteroidetes bacteria [1].

Applications in Drug Development and Biotechnology

Therapeutic Targeting Strategies

The essential role of this compound in bacterial motility and potentially in virulence makes its biosynthetic pathway an attractive target for novel antimicrobial agents. Enzyme inhibitors targeting CapA, CapB, or CapC could specifically disrupt sulfonolipid production in pathogenic Bacteroidetes without affecting human metabolic pathways, minimizing potential side effects. High-throughput screening assays for this compound biosynthesis inhibitors can be developed using reporter strains or enzymatic assays with purified proteins.

For CapA (cysteate synthase), a coupled enzyme assay monitoring sulfite consumption or cysteate production provides a robust screening platform. The reaction mixture containing O-phospho-L-serine, sulfite, and purified CapA in appropriate buffer is incubated with test compounds, with sulfite depletion measured using fuchsin reagent (absorbance at 540 nm) or cysteate production detected via ninhydrin reaction. For CapB (acyltransferase), a fluorescent-based assay using BODIPY-labeled fatty acyl-CoA analogs allows real-time monitoring of transfer activity. Inhibition of CapC (reductase) can be assessed through the decrease in NAD(P)H consumption measured at 340 nm. Hit compounds from these screens can be optimized for potency, selectivity, and pharmacokinetic properties as potential therapeutic agents [1].

Diagnostic and Biotechnological Applications

The species-specific variations in this compound structure, particularly in the fatty acyl components of capnoids, offer potential for diagnostic applications. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry profiling of bacterial sulfonolipids may provide complementary data for species identification, particularly for closely related pathogens that are difficult to distinguish genetically. Sample preparation involves simple lipid extraction from bacterial colonies followed by mixing with appropriate matrix (e.g., 2,5-dihydroxybenzoic acid for negative ion mode).

In biotechnology, the unique properties of sulfonolipids suggest potential applications as biosurfactants or membrane stabilizers. This compound derivatives can be produced through fermentation of appropriate Bacteroidetes strains or via enzymatic synthesis using purified biosynthetic enzymes. The sulfonate group provides strong hydrophilicity balanced by the hydrophobic alkyl chain, creating amphiphilic character suitable for emulsification applications. Furthermore, the ability of this compound to integrate into bacterial membranes suggests potential use in drug delivery systems for enhancing antibiotic penetration through bacterial envelopes. These diverse applications highlight the broad utility of this compound beyond its fundamental biological roles in bacteria [1] [2].

Conclusion

The study of this compound and sulfonolipids in bacterial membranes represents a rapidly advancing field with significant implications for basic microbiology and applied drug development. The protocols outlined in these application notes provide comprehensive methodologies for investigating the biosynthesis, structure, and function of these unique lipids. As research continues to elucidate the diverse roles of sulfonolipids in bacterial physiology and host-microbe interactions, new opportunities will emerge for therapeutic intervention and biotechnological exploitation. Researchers are encouraged to adapt these protocols to their specific experimental systems and to explore innovative approaches for manipulating sulfonolipid metabolism in bacteria of medical and industrial relevance.

References

Hypothetical Protocol for Capnine Extraction from Bacterial Biomass

References

- 1. Cell and Nuclear Extraction | Thermo Fisher Scientific - IE Protocols [thermofisher.com]

- 2. sciencedirect.com/topics/chemistry/ high - performance - liquid ... [sciencedirect.com]

- 3. 9 Methods for Protein HPLC You Interested - uHPLCs Purification [uhplcs.com]

- 4. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

Mass Spectrometry for Captopril Analysis: Application Notes & Protocols

Analytical Challenges and Strategic Approaches

The analysis of captopril in biological samples presents specific challenges that require strategic methodological approaches. The table below summarizes the primary challenges and corresponding analytical solutions implemented in mass spectrometric methods.

Table 1: Key Analytical Challenges and Strategic Solutions for Captopril Analysis

| Analytical Challenge | Impact on Analysis | Strategic Solution |

|---|---|---|

| Low molecular weight (217.28 g/mol) [1] | Potential interference from matrix background | High-resolution MS/MS with specific transitions |

| Presence of free thiol group [2] | Oxidation and instability in biofluids | Derivatization or stable isotope-labeled IS |

| Polar nature | Poor retention in reverse-phase chromatography | Ion-pairing chromatography or HILIC |

| Endogenous interferences in plasma/urine | Reduced sensitivity & selectivity | Selective sample preparation (SPE, LLE) |

Detailed Experimental Protocols

SALDI-MS Method for Urine Analysis (Chen et al.)

This protocol uses 4-mercaptobenzoic acid-capped gold nanoparticles (4-MBA-Au NPs) as an internal standard for Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) [3].

Sample Preparation Protocol:

- Urine Sample Pre-treatment: Centrifuge human urine samples at 10,000 × g for 10 minutes to remove particulate matter.

- Internal Standard Addition: Mix 10 μL of prepared urine supernatant with 10 μL of 4-MBA-Au NPs (250 μM as internal standard) and 80 μL of deionized water.

- Sample Deposition: Apply 1 μL of the mixture directly onto a MALDI plate and allow to air dry at room temperature.

SALDI-MS Analysis Conditions:

- Laser Source: Nitrogen laser (337 nm)

- Operation Mode: Linear positive ion mode

- Mass Analyzer: Time-of-flight (TOF)

- Acquisition Mass Range: m/z 100-500

- Target Masses: Captopril at m/z 218.1 [M+H]⁺; Internal standard monitoring at m/z 155.0 [4-MBA+H]⁺

Method Validation Parameters:

- Linear Range: 2.5–25 μM

- Limit of Detection (LOD): 1.0 μM (S/N=3)

- Precision: Spot-to-spot variation improved from 26% to 9% with internal standard implementation [3]

LC-MS/MS Method for Plasma Analysis

This protocol describes a validated LC-MS/MS method for simultaneous determination of captopril with other cardiovascular drugs in human plasma [4].

Sample Preparation (Liquid-Liquid Extraction):

- Plasma Aliquot: Use 500 μL of human plasma sample.

- Internal Standards: Add appropriate isotopically labeled internal standards for captopril.

- Extraction Solvent: Add 3 mL of tert-butyl methyl ether.

- Extraction Procedure:

- Vortex mix for 2 minutes

- Centrifuge at 4000 × g for 10 minutes at 4°C

- Transfer organic layer to a clean tube

- Evaporate to dryness under gentle nitrogen stream at 40°C

- Reconstitution: Reconstitute residue in 100 μL of mobile phase and vortex for 30 seconds.

LC-MS/MS Analysis Conditions:

Chromatography:

- Column: X-terra MS C18 (4.6 × 50 mm, 3.5 μm)

- Mobile Phase: Acetonitrile-0.1% formic acid (70:30, v/v) specifically for captopril determination

- Flow Rate: 0.5 mL/min

- Injection Volume: 10 μL [4]

Mass Spectrometry:

- Ionization Source: Electrospray ionization (ESI) in positive mode

- Detection: Multiple reaction monitoring (MRM)

- Ion Transitions: Optimize for captopril-specific transition (218.1 → fragment ions)

Method Validation Parameters:

- Linear Range: 50.0–4,500.0 ng/mL for captopril

- Lower Limit of Quantification (LLOQ): 50.0 ng/mL

- Recovery: High recovery percentages demonstrating bioanalytical applicability [4]

GC-MS Method for Plasma Analysis

This protocol utilizes solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry for highly sensitive determination of captopril in human plasma [5].

Sample Preparation (Solid-Phase Extraction):

- Plasma Pre-treatment: Mix 1 mL of human plasma with internal standard (thiosalicylic acid).

- Derivatization: Perform appropriate derivatization to enhance volatility and detectability.

- SPE Procedure:

- Condition SPE cartridge (C18 or appropriate phase) with methanol and water

- Load plasma sample

- Wash with water or mild solvent to remove interferences

- Elute with stronger solvent (e.g., methanol or acetonitrile)

- Concentration: Evaporate eluent under nitrogen and reconstitute in appropriate injection solvent.

GC-MS Analysis Conditions:

Chromatography:

- Column: Appropriate fused silica capillary column

- Oven Program: Optimized temperature gradient for captopril separation

- Carrier Gas: Helium at constant flow rate

Mass Spectrometry:

- Ionization: Electron impact (EI) or chemical ionization (CI)

- Detection Mode: Selected ion monitoring (SIM) for specific captopril ions

Method Validation Parameters:

- Linear Range: 1–160 ng/mL

- Limit of Quantification (LOQ): 0.5 ng/mL (S/N>5)

- Precision: Coefficient of variation <10% for within and between assay [5]

- Recovery: >98% for captopril, >99% for internal standard

Comparative Method Performance Data

The table below provides a comprehensive comparison of the key performance characteristics of the three mass spectrometric methods discussed.

Table 2: Comparative Performance of Mass Spectrometric Methods for Captopril Analysis

| Parameter | SALDI-MS [3] | LC-MS/MS [4] | GC-MS [5] |

|---|---|---|---|

| Application Matrix | Human urine | Human plasma | Human plasma |

| Linear Range | 2.5–25 μM | 50.0–4,500.0 ng/mL | 1–160 ng/mL |

| LOD/LOQ | LOD: 1.0 μM | LLOQ: 50.0 ng/mL | LOQ: 0.5 ng/mL |

| Precision (CV%) | 9% (with IS) | Acceptable per FDA guidelines | <10% |

| Sample Preparation | Minimal (dilution) | Liquid-liquid extraction | Solid-phase extraction |

| Analysis Time | Rapid (minimal prep) | Moderate (extraction required) | Longer (derivatization) |

| Key Advantage | Simplicity; no separation | High throughput; specificity | High sensitivity |

Workflow Visualization

The following diagram illustrates the complete experimental workflow for captopril analysis using the three mass spectrometric approaches, highlighting the parallel paths for different methodologies.

Diagram 1: Comprehensive workflow for captopril analysis using mass spectrometric techniques showing parallel methodological approaches.

Critical Implementation Considerations

Matrix Effects and Selectivity

- Plasma vs. Urine: Plasma methods require more extensive sample preparation due to complex matrix, while urine analysis can utilize simpler dilution approaches [4] [3].

- Selectivity: MRM in LC-MS/MS provides highest specificity; SALDI-MS requires careful internal standardization to address matrix effects [4] [3].

Stability Considerations

- Thiol Protection: Captopril's thiol group necessitates careful handling to prevent oxidation; use of antioxidants in sample preparation is recommended.

- Storage Conditions: Store samples at -80°C and minimize freeze-thaw cycles to maintain analyte stability.

Internal Standard Selection

- Stable Isotope-Labeled IS: Ideal for LC-MS/MS to compensate for matrix effects and recovery variations.

- Structural Analogs: 4-MBA-Au NPs effectively function as IS in SALDI-MS by normalizing laser desorption/ionization variations [3].

- Traditional IS: Thiosalicylic acid provides reliable performance in GC-MS methods [5].

Conclusion

The mass spectrometric methods presented provide robust analytical platforms for captopril quantification in biological matrices. The choice of method depends on specific application requirements:

- SALDI-MS offers rapid analysis with minimal sample preparation, ideal for high-throughput urine screening [3].

- LC-MS/MS provides the gold standard for plasma analysis with excellent sensitivity and specificity, suitable for pharmacokinetic studies [4].

- GC-MS delivers exceptional sensitivity for low-concentration determinations in plasma, valuable for microdosing studies [5].

Proper method validation following FDA/EMA guidelines is essential for generating reliable data for regulatory submissions. The continuous advancement in mass spectrometry technology promises further improvements in sensitivity, throughput, and application scope for captopril and related compounds analysis.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Captopril [go.drugbank.com]

- 2. sciencedirect.com/topics/ biochemistry -genetics-and-molecular-biology... [sciencedirect.com]

- 3. Quantification of captopril in urine through surface-assisted laser... [link.springer.com]

- 4. - LC / MS bioanalytical method for the quantitative analysis of... MS [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Analysis of Captopril in Human Plasma Using Gas... [academia.edu]

Comprehensive Application Notes and Protocols for the SulA Enzyme in Capnine Biosynthesis

Introduction to Sulfonolipids and Capnine Biosynthesis

Sulfonolipids represent an unusual class of bacterial lipids primarily found in the outer membranes of Gram-negative bacteria within the phylum Bacteroidetes. These specialized molecules and their deacylated derivative, This compound, are structurally characterized as sulfur analogs of ceramide-1-phosphate and sphingosine-1-phosphate, respectively [1] [2]. The structural similarity between sulfonolipids and sphingolipids has long suggested that their biosynthetic pathways might share common mechanistic features [2]. These intriguing lipids have gained significant research interest due to their diverse biological roles—they support gliding motility in environmental Bacteroidetes, trigger multicellular development in choanoflagellates (the closest living relatives of animals), and remarkably, demonstrate anti-inflammatory properties in mouse models [2]. The potential therapeutic significance of sulfonolipids is further highlighted by research showing that fecal transplantation with commensal sulfonolipid-producing Alistipes species prolonged skin graft survival in mice, suggesting important immunomodulatory functions [2].

The biosynthesis of this compound, the foundational structure of sulfonolipids, involves a carefully coordinated metabolic pathway. Recent research has identified several key enzymes in this pathway: CapA (cysteate synthase), which catalyzes the formation of cysteate from O-phospho-L-serine and sulfite; SulA (cysteate acyl-ACP transferase), which catalyzes the first committed step in this compound formation; and subsequent enzymes that complete the synthesis [3]. The SulA enzyme, originally identified in the human gut commensal bacterium Alistipes finegoldii, represents a crucial enzymatic step in sulfonolipid biosynthesis and serves as a potential regulatory point for modulating sulfonolipid production [1] [2]. Understanding and characterizing this enzyme provides researchers with valuable tools for exploring bacterial metabolism, host-microbiome interactions, and potential therapeutic applications targeting sulfonolipid-mediated processes.

Biological Significance of Sulfonolipids

Sulfonolipids play essential roles in bacterial physiology and host-microbe interactions, with their functions spanning from structural components to signaling molecules:

Membrane Integrity: Sulfonolipids are localized to the outer membrane of Bacteroidetes species, where they likely contribute to membrane stability and integrity [2]. Cellular fractionation experiments with the environmental Bacteroidetes Cytophaga johnsonae have confirmed this specific membrane localization, suggesting they may serve structural functions analogous to sphingolipids in eukaryotic membranes [2].

Microbial Motility: These specialized lipids support gliding motility in environmental Bacteroidetes, a form of bacterial movement across solid surfaces that requires specialized membrane components [2]. This function highlights the importance of sulfonolipids in bacterial environmental adaptation and colonization.

Interkingdom Signaling: Sulfonolipids trigger multicellular development in choanoflagellates, providing a fascinating example of how bacterial metabolites can influence the biology of eukaryotic organisms [2]. This signaling capacity suggests sulfonolipids may participate in complex ecological interactions between bacteria and eukaryotes in diverse environments.

Immunomodulation: Perhaps most significantly, sulfonolipids demonstrate anti-inflammatory properties in mouse models, suggesting a role for these lipids in regulating host immune responses [2]. This immunomodulatory function may explain why specific sulfonolipid-producing bacteria such as Alistipes and Odoribacter species appear to have protective effects against inflammatory bowel disease in experimental models [2].

Table 1: Biological Functions of Sulfonolipids in Different Systems

| Biological System | Sulfonolipid Function | Potential Application |

|---|---|---|

| Bacterial Membranes | Structural component of outer membrane | Potential antibiotic targets |

| Environmental Bacteroidetes | Support gliding motility | Study of bacterial motility |

| Choanoflagellates | Trigger multicellular development | Model for eukaryotic evolution |

| Mammalian Systems | Anti-inflammatory effects | Therapeutic development for inflammatory diseases |

| Gut Microbiome | Host immunomodulation | Microbiome-based therapies |

Comprehensive Biochemical Characterization of SulA

Enzyme Identification and Genetic Basis

The SulA enzyme was identified in Alistipes finegoldii through a bioinformatic analysis that revealed two genes (alfi_1224 and alfi_1465) encoding enzymes belonging to the α-oxoamine synthase (AOS) protein superfamily of PLP-dependent enzymes [2]. The alfi_1224 gene was found to encode a protein within the serine palmitoyltransferase (SPT) subgroup of AOS enzymes, making it a prime candidate for the sulfonolipid condensation reaction [2]. This classification within the SPT subgroup provided crucial initial evidence for its potential role in sulfonolipid biosynthesis, as SPT enzymes catalyze the analogous first step in sphingolipid biosynthesis. Phylogenetic analysis further revealed that the fjoh_2419 gene from Flavobacterium johnsoniae, previously implicated in sulfonolipid synthesis, is a close relative of alfi_1224, confirming the evolutionary conservation of this enzyme across Bacteroidetes [2].

Substrate Specificity and Kinetic Parameters

SulA demonstrates strict substrate specificity, preferentially utilizing acyl-ACP and cysteate (3-sulfo-alanine) as its natural substrates to form 3-ketothis compound [1] [2]. This specificity for acyl-ACP rather than acyl-CoA represents a key distinction from previously characterized enzymes and reflects the physiological relevance of ACP as the primary acyl group carrier in bacterial lipid synthesis [2]. The enzyme exhibits significantly reduced catalytic efficiency with acyl-CoA substrates, indicating that earlier studies using acyl-CoA as a substrate were likely employing a suboptimal substrate analog rather than the physiological substrate [2]. This substrate preference provides important insights for designing appropriate assay conditions when studying SulA activity.

Table 2: Substrate Specificity of SulA Enzyme

| Substrate Type | Specific Substrate | Catalytic Efficiency | Physiological Relevance |

|---|---|---|---|

| Acyl Donor | Acyl-ACP | High | Primary physiological substrate |

| Acyl-CoA | Low | Poor substrate analog | |

| Amino Acid | Cysteate | Specific | Required for sulfonolipid synthesis |

| Serine | Not utilized | Used by SPT in sphingolipid synthesis |

Cofactor Requirements and Reaction Mechanism

SulA is dependent on a pyridoxal phosphate (PLP) cofactor for its catalytic activity, which is bound to Lys251 in the active site [1] [2]. The reaction mechanism involves the formation of an external aldimine between the PLP cofactor and the cysteate substrate, followed by condensation with the acyl-ACP substrate [2]. Spectroscopic analysis has demonstrated that the bound PLP cofactor undergoes a characteristic spectral redshift in the presence of cysteate, consistent with the transition from the internal lysine-aldimine complex to the substrate-aldimine complex [1]. This spectral property provides a useful diagnostic tool for monitoring substrate binding and enzyme activity. The overall reaction catalyzed by SulA represents the first committed step in sulfonolipid biosynthesis, making it a potential regulatory point for the entire pathway [1].

Structural Insights into SulA Enzyme

Overall Fold and Active Site Architecture

The crystal structure of SulA reveals that the enzyme adopts the prototypical fold found in bacterial serine palmitoyltransferases (SPTs), forming a structure that envelops the PLP cofactor bound to Lys251 [1] [2]. This structural conservation highlights the evolutionary relationship between the sulfonolipid and sphingolipid biosynthetic pathways, despite their distinct end products. Comparative analysis of SulA and SPT active sites shows they are nearly identical, with one crucial exception: the presence of Lys281 in SulA, which corresponds to an alanine residue in SPT [1]. This single amino acid difference plays a critical role in distinguishing the substrate specificity and catalytic function of SulA compared to SPT enzymes.

Key Active Site Residues and Their Functions

The SulA active site contains several critical residues that mediate its catalytic function:

Lys251: This residue forms a covalent bond with the PLP cofactor, creating the essential internal aldimine complex that initiates the catalytic cycle [1] [2]. This interaction is fundamental to the enzyme's mechanism and is conserved across the α-oxoamine synthase family.

Lys281: This residue represents the most significant difference between SulA and SPT enzymes [1]. Structural and functional studies have demonstrated that Lys281 plays a crucial structural role in "walling off" the active site from bulk solvent [1]. Site-directed mutagenesis converting Lys281 to alanine (SulA(K281A)) results in a catalytically inactive enzyme that retains the ability to bind cysteate and form the external aldimine, confirming the essential structural role of this residue [1].

Acyl-ACP Binding Surface

Analysis of the SulA structure reveals a pronounced electropositive groove on the protein surface adjacent to the active site entrance [1]. This structural feature provides a complementary landing pad for the electronegative surface of acyl-ACP, facilitating productive binding and orientation of this substrate for catalysis [1]. This specialized binding surface explains SulA's strong preference for acyl-ACP over acyl-CoA substrates and represents an important consideration for enzyme engineering and inhibitor design efforts.

Detailed Experimental Protocols

Enzyme Assay for SulA Activity

5.1.1 Continuous Spectrophotometric Assay

The following protocol describes a continuous spectrophotometric method for monitoring SulA activity in real-time by coupling the reaction to NADPH production [2] [4]:

Reaction Principle: The assay couples the production of glucose-6-phosphate from SulA-generated products to NADPH production using glucose-6-phosphate dehydrogenase, enabling continuous monitoring of NADPH formation at 340 nm [4].

Reaction Mixture: Prepare 500 μL containing 50 mM HEPES buffer (pH 7.5), 0.1 mM PLP, 5 mM cysteate, 50 μM [14C]16:0-ACP (prepared as described in Fig. S2 of [2]), 2 mM NADP+, 5 U/mL glucose-6-phosphate dehydrogenase, and an appropriate amount of purified SulA enzyme [2].

Control Reactions: Include control reactions without cysteate and without enzyme to account for non-specific activity and background signal [2].

Kinetic Measurements: Monitor the increase in absorbance at 340 nm (ε = 6220 M-1cm-1 for NADPH) continuously for 10 minutes using a spectrophotometer equipped with a thermostatted cuvette holder maintained at 37°C [4].

Initial Rate Calculation: Calculate enzyme activity from the linear portion of the progress curve (typically the first 2-3 minutes) using the molar extinction coefficient for NADPH [4].

5.1.2 Radiometric Discontinuous Assay

For more sensitive detection of SulA activity, particularly with low enzyme concentrations or poor substrates, a radiometric assay can be employed:

Reaction Setup: Prepare reactions as described above using [14C]16:0-ACP as the radioactive substrate [2].

Sample Processing: At designated time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw 50 μL aliquots and immediately stop the reaction by adding 10 μL of 10% trichloroacetic acid [2].

Product Separation: Separate the reaction products using thin-layer chromatography or electrophoretic methods and quantify radioactivity using a scintillation counter or phosphorimager [2].

Data Analysis: Calculate product formation rates based on the specific activity of the radioactive substrate and the quantification of product formation over time.

Table 3: Standard Assay Conditions for SulA Characterization

| Parameter | Standard Condition | Alternative Options | Purpose |

|---|---|---|---|

| Buffer | 50 mM HEPES, pH 7.5 | 50 mM phosphate buffer, pH 7.5 | Optimal enzyme activity |

| Temperature | 37°C | 25-45°C for kinetic studies | Physiological relevance |

| PLP Cofactor | 0.1 mM | 0.05-0.5 mM range for saturation | Essential cofactor |

| Cysteate | 5 mM | 0.1-10 mM for Km determination | Amino acid substrate |

| Acyl-ACP | 50 μM | 10-100 μM for kinetic analysis | Acyl donor substrate |

Protein Purification and Crystallization

5.2.1 Recombinant SulA Expression and Purification

Expression System: Express SulA in Escherichia coli BL21(DE3) cells using a pET-based vector containing the alfi_1224 gene [2].

Cell Lysis: Resuspend cell pellets in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 0.1 mM PLP) and lyse by sonication or French press [2].

Affinity Chromatography: Purify the recombinant protein using nickel-affinity chromatography, washing with 20 column volumes of lysis buffer containing 25 mM imidazole, and eluting with lysis buffer containing 250 mM imidazole [2].

Size Exclusion Chromatography: Further purify the protein using a Superdex 200 column equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mM PLP) [2].

Quality Assessment: Verify protein purity by SDS-PAGE and concentrate to 10 mg/mL for crystallization trials using an appropriate concentrator [2].

5.2.2 Crystallization and Structure Determination

Crystallization Conditions: Initial crystals can be obtained using the sitting-drop vapor-diffusion method with a reservoir solution containing 0.1 M HEPES pH 7.5, 20% PEG 6000, and 5 mM cysteate [1].

Data Collection: Collect X-ray diffraction data at a synchrotron source, cooling crystals to 100 K with appropriate cryoprotection [1].

Structure Solution: Solve the structure by molecular replacement using a bacterial SPT structure as a search model, followed by iterative model building and refinement [1].

The following diagram illustrates the complete sulfonolipid biosynthetic pathway, highlighting the role of SulA in the initial step of this compound formation:

Diagram 1: Sulfonolipid biosynthetic pathway in Bacteroidetes, highlighting SulA's role in the first committed step

Site-Directed Mutagenesis Protocol

To investigate the functional significance of specific residues in SulA, such as Lys281, site-directed mutagenesis can be performed:

Primer Design: Design mutagenic primers containing the desired nucleotide change(s), with 15-20 complementary bases on both sides of the mutation site.

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the SulA expression plasmid as template and the mutagenic primers.

Template Digestion: Digest the PCR product with DpnI endonuclease to eliminate the methylated parental DNA template.

Transformation: Transform the digested PCR product into competent E. coli cells and select for transformants on ampicillin-containing plates.

Screening and Verification: Screen colonies by sequencing the entire gene to confirm the desired mutation and exclude unintended mutations.

Research Applications and Future Directions

Drug Development Opportunities

The essential role of SulA in sulfonolipid biosynthesis, combined with the importance of these lipids in bacterial pathogenesis and host immunomodulation, makes it an attractive target for antibacterial drug development:

Selective Inhibition: The structural differences between SulA and human SPT enzymes, particularly the presence of Lys281 in SulA versus alanine in SPT, provide opportunities for developing selective inhibitors that target bacterial sulfonolipid biosynthesis without affecting human sphingolipid metabolism [1].

Anti-inflammatory Therapies: Given the anti-inflammatory properties of sulfonolipids [2], modulation of SulA activity could represent a novel approach to managing inflammatory conditions, particularly those associated with gut microbiome dysbiosis such as inflammatory bowel disease.

Pathogen-Specific Antibiotics: Since sulfonolipid biosynthesis is primarily restricted to Bacteroidetes species, SulA inhibitors could potentially target specific pathogens with reduced impact on commensal bacteria from other phyla, minimizing microbiome disruption.

Metabolic Engineering Applications

SulA also offers opportunities in the field of metabolic engineering and synthetic biology:

Pathway Engineering: Introduction of the SulA gene along with other sulfonolipid biosynthetic genes into heterologous hosts could enable the large-scale production of sulfonolipids for therapeutic applications or scientific study.

Novel Lipid Production: Engineering of SulA substrate specificity could lead to the production of structurally modified sulfonolipids with enhanced bioactivity or improved physicochemical properties.

Microbiome Research Tools

The development of SulA-specific inhibitors and activity probes would provide valuable tools for manipulating and studying the function of sulfonolipids in complex microbial communities:

Mechanistic Studies: Selective inhibition of SulA would allow researchers to determine the specific contributions of sulfonolipids to bacterial fitness, host colonization, and immunomodulation in the gut microbiome.

Diagnostic Applications: Monitoring SulA activity or gene expression in microbiome samples could serve as a biomarker for certain microbial community states associated with health or disease.

The following diagram illustrates the experimental workflow for characterizing SulA enzyme activity and structure:

Diagram 2: Experimental workflow for SulA characterization, from gene identification to structural analysis

Conclusion

SulA represents a crucial enzymatic component in the biosynthesis of sulfonolipids, unique bacterial metabolites with significant roles in bacterial physiology and host-microbe interactions. The comprehensive biochemical and structural characterization of SulA provides researchers with essential tools for investigating this understudied class of lipids and developing novel therapeutic approaches that target sulfonolipid-mediated processes. The protocols and application notes presented here offer a solid foundation for further study of this fascinating enzyme and its metabolic products, with potential implications for microbiology, immunology, and drug discovery.

References

- 1. Biochemical characterization of the first step in sulfonolipid biosynthesis... [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical characterization of the first step in sulfonolipid biosynthesis... [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of the Biosynthetic of the... Pathway [pubmed.ncbi.nlm.nih.gov]

- 4. - Wikipedia Enzyme assay [en.wikipedia.org]

Capnine Biosynthesis: Application Notes and Experimental Protocols

Introduction to Capnine and Sulfonolipids

This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid found in the outer membrane of gliding bacteria within the phylum Bacteroidetes [1] [2]. Structurally, it is analogous to sphingolipids and serves as the precursor for N-fatyl-acylated derivatives known as capnoids [3]. These lipids are critical for efficient gliding motility in bacteria like Flavobacterium johnsoniae and are also present in various environmental, pathogenic, and human microbiome bacteria [4] [1]. Until recently, the genes and enzymes responsible for this compound synthesis were unknown, limiting deeper study of its biological functions. This application note summarizes the identification and characterization of the this compound biosynthetic pathway and provides detailed methodologies for its experimental investigation.

The Identified this compound Biosynthetic Pathway

Research has elucidated a three-step enzymatic pathway for the biosynthesis of this compound from basic precursors [1] [2]. The pathway is catalyzed by three key enzymes, each with a defined biochemical role.

Table 1: Enzymes in the this compound Biosynthetic Pathway

| Enzyme Name | EC Number / Type | Reaction Catalyzed | Cofactors / Substrates |

|---|---|---|---|

| CapA | Cysteate Synthase | Condensation of O-phospho-L-serine (OPLS) and sulfite to form cysteate. | OPLS, Sulfite [1]. |